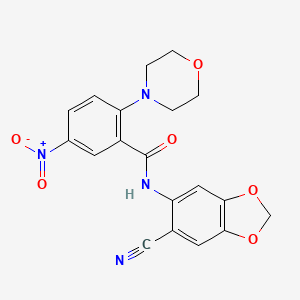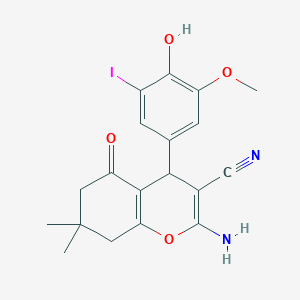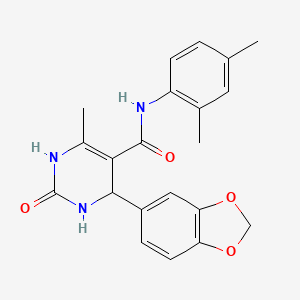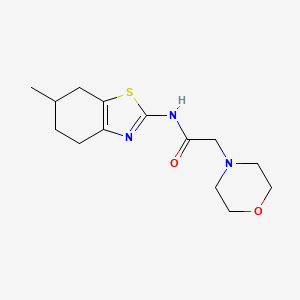
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide
Vue d'ensemble
Description
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide, also known as GSK-3 Inhibitor IX, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including insulin signaling, cell differentiation, and apoptosis.
Mécanisme D'action
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide inhibits N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide by binding to the ATP-binding site of the enzyme. N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. The inhibition of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide by N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide leads to the dephosphorylation of its substrates, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The inhibition of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide by the compound has been shown to increase the levels of β-catenin, a transcription factor that plays a crucial role in cell differentiation and proliferation. The compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various neurological disorders. In addition, the compound has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide, which makes it a valuable tool for studying the role of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide in various cellular processes. The compound has also been shown to have good pharmacokinetic properties in preclinical studies, which makes it a promising candidate for further development. However, the compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, the compound has a relatively short half-life, which can limit its efficacy in some in vivo studies.
Orientations Futures
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has several potential future directions for research. One direction is the development of more potent and selective N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, including neurological disorders and cancer. The compound's mechanism of action and its effects on various cellular processes also warrant further investigation. Finally, the development of new formulations and delivery methods of the compound can improve its pharmacokinetic properties and efficacy in vivo.
Applications De Recherche Scientifique
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide, the target enzyme of the compound, has been implicated in the pathogenesis of these diseases. The inhibition of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide by N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have beneficial effects in preclinical studies.
Propriétés
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6/c20-10-12-7-17-18(29-11-28-17)9-15(12)21-19(24)14-8-13(23(25)26)1-2-16(14)22-3-5-27-6-4-22/h1-2,7-9H,3-6,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCXOCRYDRFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=C(C=C3C#N)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4082122.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4082123.png)


![N-(2-ethyl-6-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4082135.png)
![7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082147.png)

![6-amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082170.png)

![N-benzyl-7-(difluoromethyl)-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082186.png)

![4-({[3-(4-isopropoxyphenyl)-3-phenylpropyl]amino}methyl)phenol hydrochloride](/img/structure/B4082198.png)
![ethyl 2-[(2-phenoxypropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4082212.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082219.png)